Cas no 405917-09-1 (SALOR-INT L118966-1EA)

SALOR-INT L118966-1EA structure
SALOR-INT L118966-1EA structure
Product name:SALOR-INT L118966-1EA
CAS No:405917-09-1
MF:C24H24O5
MW:392.444367408752
MDL:MFCD02222267
CID:5563666

SALOR-INT L118966-1EA Chemical and Physical Properties

Names and Identifiers

    • SALOR-INT L118966-1EA
    • MDL: MFCD02222267
    • Inchi: 1S/C24H24O5/c1-3-27-24(26)22(16-9-5-4-6-10-16)28-19-13-15(2)14-20-21(19)17-11-7-8-12-18(17)23(25)29-20/h4-6,9-10,13-14,22H,3,7-8,11-12H2,1-2H3
    • InChI Key: IPNYTKGRGODNKH-UHFFFAOYSA-N
    • SMILES: C12C(=CC(C)=CC=1OC(C(=O)OCC)C1C=CC=CC=1)OC(=O)C1CCCCC2=1

SALOR-INT L118966-1EA Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
OTAVAchemicals
7212010248-1G
ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)-2-phenylacetate
405917-09-1 95%
1G
$300 2023-07-07
OTAVAchemicals
7212010248-250MG
ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)-2-phenylacetate
405917-09-1 95%
250MG
$200 2023-07-07
OTAVAchemicals
7212010248-100MG
ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)-2-phenylacetate
405917-09-1 95%
100MG
$175 2023-07-07
OTAVAchemicals
7212010248-500MG
ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)-2-phenylacetate
405917-09-1 95%
500MG
$250 2023-07-07

SALOR-INT L118966-1EA Related Literature

Additional information on SALOR-INT L118966-1EA

Introduction to Compound with CAS No. 405917-09-1 and Product Name: SALOR-INT L118966-1EA

The compound with the CAS number 405917-09-1 is a significant chemical entity that has garnered considerable attention in the field of pharmaceutical research and development. This compound, marketed under the product name SALOR-INT L118966-1EA, has demonstrated promising properties that make it a valuable candidate for further exploration in medicinal chemistry. The chemical structure and biological activity of this compound have been subjects of extensive studies, contributing to its growing relevance in the scientific community.

Recent advancements in the field of drug discovery have highlighted the importance of identifying novel compounds with unique mechanisms of action. The compound CAS 405917-09-1 has been found to exhibit intriguing pharmacological properties, which have sparked interest among researchers looking to develop new therapeutic agents. Its molecular framework suggests potential interactions with various biological targets, making it a versatile tool for investigating pharmacodynamics and pharmacokinetics.

In the realm of medicinal chemistry, the synthesis and characterization of complex organic molecules are crucial steps toward developing effective drugs. The product SALOR-INT L118966-1EA, derived from CAS 405917-09-1, represents a culmination of meticulous research and development efforts. Researchers have leveraged cutting-edge synthetic methodologies to optimize its structure, enhancing its efficacy and reducing potential side effects. This compound's chemical properties have been meticulously studied to ensure its stability and bioavailability, which are critical factors in drug formulation.

The biological activity of CAS 405917-09-1 has been a focal point in recent studies, particularly in the context of its potential applications in treating various diseases. Preliminary experiments have shown that this compound interacts with specific enzymes and receptors, modulating pathways that are implicated in conditions such as inflammation, neurodegeneration, and metabolic disorders. These findings align with current trends in drug development, where targeting multiple disease pathways simultaneously is seen as a promising strategy.

One of the most compelling aspects of SALOR-INT L118966-1EA is its potential for further derivatization and optimization. The chemical scaffold of CAS 405917-09-1 provides a robust platform for structure-based drug design, allowing researchers to fine-tune its properties for specific therapeutic applications. Advances in computational chemistry have enabled the prediction of molecular interactions with high accuracy, facilitating the design of analogs with enhanced potency and selectivity.

The pharmaceutical industry has increasingly recognized the importance of collaboration between academia and industry to accelerate drug discovery processes. The development of SALOR-INT L118966-1EA exemplifies this synergy, as it combines academic expertise in synthetic chemistry with industrial capabilities in large-scale production. Such collaborations are essential for translating laboratory findings into market-ready products that meet stringent regulatory standards.

Regulatory considerations play a pivotal role in the commercialization of new drugs. The journey from laboratory discovery to market approval involves rigorous testing to ensure safety and efficacy. The compound CAS 405917-09-1, under the product name SALOR-INT L118966-1EA, has undergone preliminary assessments to evaluate its toxicity profile and pharmacokinetic properties. These studies are crucial steps toward demonstrating its suitability for clinical trials and eventual therapeutic use.

The future prospects of CAS 405917-09-1 are promising, given the ongoing research efforts aimed at elucidating its full potential. As our understanding of biological systems continues to evolve, new applications for this compound may emerge. Researchers are exploring its interactions with novel targets and investigating its role in emerging therapeutic strategies, such as personalized medicine and immunotherapy.

In conclusion, the compound with CAS number 405917-09-1, marketed as SALOR-INT L118966-1EA, represents a significant advancement in pharmaceutical research. Its unique chemical properties and biological activity make it a valuable asset for further exploration in drug development. The collaborative efforts between academic institutions and pharmaceutical companies are instrumental in harnessing its potential for therapeutic applications. As research progresses, this compound is poised to contribute to the development of innovative treatments that address unmet medical needs.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD